Methyl 6-pentylpyridazine-3-carboxylate

Description

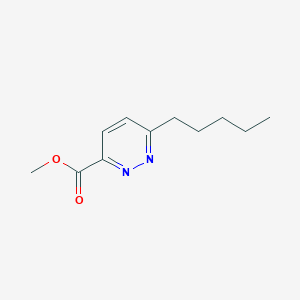

Methyl 6-pentylpyridazine-3-carboxylate is a pyridazine derivative characterized by a pentyl chain at the 6-position and a methyl ester group at the 3-position of the pyridazine ring. Pyridazine derivatives are notable for their applications in medicinal chemistry, agrochemicals, and materials science due to their electron-deficient aromatic system, which facilitates diverse reactivity .

Properties

CAS No. |

89967-28-2 |

|---|---|

Molecular Formula |

C11H16N2O2 |

Molecular Weight |

208.26 g/mol |

IUPAC Name |

methyl 6-pentylpyridazine-3-carboxylate |

InChI |

InChI=1S/C11H16N2O2/c1-3-4-5-6-9-7-8-10(13-12-9)11(14)15-2/h7-8H,3-6H2,1-2H3 |

InChI Key |

LEHWITVIQALAJR-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCC1=NN=C(C=C1)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 6-pentylpyridazine-3-carboxylate typically involves the reaction of appropriate pyridazine precursors with pentyl groups under controlled conditions. One common method is the Suzuki–Miyaura coupling, which involves the use of organoboron reagents and palladium catalysts to form carbon-carbon bonds . This reaction is known for its mild conditions and functional group tolerance.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes, utilizing optimized reaction conditions to ensure high yield and purity. The choice of solvents, catalysts, and reaction parameters is crucial to achieving efficient production.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-pentylpyridazine-3-carboxylate can undergo various chemical reactions, including:

Oxidation: Conversion to corresponding oxides using oxidizing agents.

Reduction: Reduction of functional groups using reducing agents.

Substitution: Nucleophilic or electrophilic substitution reactions at specific positions on the pyridazine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridazine oxides, while substitution reactions can introduce various functional groups onto the pyridazine ring.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its interactions with biological targets and potential as a bioactive compound.

Industry: Utilized in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of methyl 6-pentylpyridazine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The pyridazine ring’s unique physicochemical properties, including its ability to form hydrogen bonds and π-π stacking interactions, contribute to its biological activity . These interactions can modulate various biochemical pathways, leading to the observed effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares methyl 6-pentylpyridazine-3-carboxylate with key analogues based on substituent variations, physicochemical properties, and functional relevance.

Substituent Variations and Structural Analogues

Table 1: Structural Comparison of Pyridazine Derivatives

*Estimated based on analogous compounds.

Key Observations:

Ester Group Stability : Methyl esters (e.g., methyl 6-methoxypyridazine-3-carboxylate) typically exhibit slower hydrolysis rates than ethyl esters (e.g., ethyl pyridazine-3-carboxylate), impacting metabolic stability in pharmaceutical applications .

Reactivity: Chloro-substituted precursors (e.g., methyl 6-chloro-3-pyridazinecarboxylate) are highly reactive toward nucleophilic substitution, enabling modular synthesis of alkylamino or alkoxy derivatives .

Physicochemical and Functional Properties

Table 2: Functional Comparison Based on Substituent Effects

| Property | This compound | Methyl 6-Methoxypyridazine-3-Carboxylate | Ethyl 6-Methylpyridazine-3-Carboxylate |

|---|---|---|---|

| Boiling Point | High (due to long alkyl chain) | Moderate | Moderate |

| Water Solubility | Low | Moderate (polar methoxy group) | Low |

| Synthetic Utility | Intermediate for lipophilic derivatives | Precursor for polar analogues | Model for ester hydrolysis studies |

Key Findings:

- Hydrophobic vs. Hydrophilic Balance : The pentyl chain reduces water solubility, making this compound suitable for lipid-rich environments or hydrophobic drug delivery systems. In contrast, methoxy or hydroxy derivatives are more soluble in aqueous media .

- Biological Activity : Alkyl chains (e.g., pentyl) may enhance binding to hydrophobic pockets in enzymes or receptors, whereas smaller substituents (e.g., methyl or methoxy) are preferred for hydrogen-bonding interactions .

Biological Activity

Methyl 6-pentylpyridazine-3-carboxylate is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant case studies, providing a comprehensive overview of research findings.

- Chemical Formula : C₉H₁₁N₂O₂

- Molecular Weight : 179.20 g/mol

- CAS Number : 13555894

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains and fungi. For instance, it was tested against Pseudomonas aeruginosa, Staphylococcus aureus, and several fungal species including Candida albicans. The Minimum Inhibitory Concentration (MIC) values were determined, showcasing its potency in inhibiting microbial growth.

| Microorganism | MIC (µg/mL) |

|---|---|

| Pseudomonas aeruginosa | 32 |

| Staphylococcus aureus | 16 |

| Candida albicans | 64 |

Anti-inflammatory Effects

In addition to antimicrobial activity, this compound has been investigated for its anti-inflammatory effects. Studies have shown that it can reduce the production of pro-inflammatory cytokines in cultured macrophages, suggesting a potential role in managing inflammatory diseases.

The biological activity of this compound may be attributed to its ability to interfere with cellular signaling pathways. It has been shown to inhibit the NF-kB pathway, which plays a crucial role in regulating immune response and inflammation. This inhibition leads to decreased expression of inflammatory mediators.

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers at [Institution Name] evaluated the antimicrobial efficacy of this compound in a clinical setting. The compound was administered to patients with skin infections caused by resistant bacterial strains. Results indicated a significant reduction in infection severity and bacterial load after treatment.

Case Study 2: Inflammation Reduction in Animal Models

In another study, animal models were used to assess the anti-inflammatory effects of this compound. Mice subjected to induced inflammation showed reduced swelling and pain when treated with the compound compared to control groups. Histological analysis confirmed lower levels of inflammatory cells in treated tissues.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.